molecular formula C22H25NO4 B2608712 N-Fmoc-L-Isoleucine methyl ester CAS No. 148383-11-3

N-Fmoc-L-Isoleucine methyl ester

Cat. No.: B2608712
CAS No.: 148383-11-3
M. Wt: 367.445
InChI Key: IIDWGJXDOVAEEJ-XOBRGWDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-L-Isoleucine methyl ester is a derivative of the amino acid L-isoleucine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc protecting group under mild conditions .

Future Directions

The future directions for “N-Fmoc-L-Isoleucine methyl ester” involve the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the synthesis of a fully deprotected DNA-decamer conjugate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-Isoleucine methyl ester typically involves the protection of the amino group of L-isoleucine with the Fmoc group, followed by esterification of the carboxyl group with methanol. The Fmoc protection is usually achieved using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The esterification can be carried out using methanol and a catalyst such as sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-L-Isoleucine methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-L-Leucine methyl ester
  • N-Fmoc-L-Valine methyl ester
  • N-Fmoc-L-Alanine methyl ester

Uniqueness

N-Fmoc-L-Isoleucine methyl ester is unique due to the presence of the isoleucine side chain, which provides specific steric and hydrophobic properties. This makes it particularly useful in the synthesis of peptides that require these characteristics for proper folding and function .

Properties

IUPAC Name

methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)26-3)23-22(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,23,25)/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDWGJXDOVAEEJ-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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